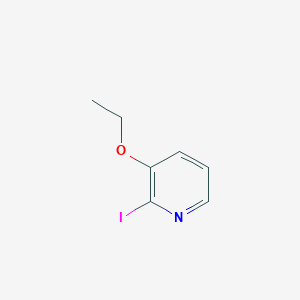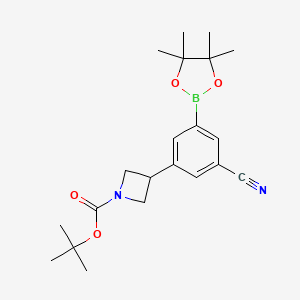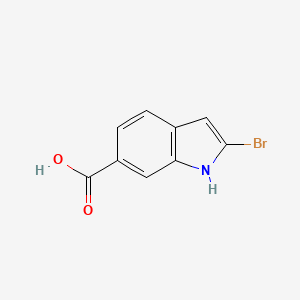
3-Ethoxy-2-iodopyridine
描述
3-Ethoxy-2-iodopyridine is an organic compound with the molecular formula C7H8INO. It belongs to the pyridine family and is characterized by the presence of an ethoxy group at the third position and an iodine atom at the second position of the pyridine ring.
作用机制
Target of Action
Iodopyridines are generally used as intermediates in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions .
Mode of Action
3-Ethoxy-2-iodopyridine, like other iodopyridines, is often used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the iodine atom in the iodopyridine is replaced by an organoboron compound in the presence of a palladium catalyst . The ethoxy group in this compound likely serves as a leaving group or directs the site of metallation.
Result of Action
As a synthetic intermediate, the primary result of this compound’s action is the formation of new carbon-carbon bonds via cross-coupling reactions
Action Environment
The efficacy and stability of this compound are likely influenced by various environmental factors, including temperature, solvent, and the presence of other reactants . For instance, it is stable when stored in a cool, dry place. Its reactivity in cross-coupling reactions may be influenced by the choice of catalyst, base, and reaction conditions .
生化分析
Biochemical Properties
3-Ethoxy-2-iodopyridine plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it can act as a substrate for halogenation reactions, where enzymes catalyze the addition of iodine to organic compounds. This interaction is crucial in the synthesis of iodinated pyridine derivatives, which are valuable in medicinal chemistry .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating the activity of specific kinases and phosphatases. This modulation can lead to changes in gene expression, affecting cellular metabolism and function. For example, this compound has been shown to alter the expression of genes involved in oxidative stress response, thereby impacting cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby influencing cellular functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote cell survival. At high doses, it can be toxic, leading to adverse effects such as cell death and tissue damage. Threshold effects are often observed, where a specific dosage level triggers a significant change in biological activity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and subsequent breakdown. This compound can also affect metabolic flux by altering the levels of key metabolites. For example, it can increase the production of reactive oxygen species, leading to oxidative stress and changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on its concentration and the presence of specific transporters. Once inside the cell, it can bind to proteins and other biomolecules, affecting its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may accumulate in the nucleus, where it interacts with transcription factors and other regulatory proteins to influence gene expression. Alternatively, it can localize to the mitochondria, affecting cellular metabolism and energy production .
准备方法
Synthetic Routes and Reaction Conditions
3-Ethoxy-2-iodopyridine can be synthesized through several methods. One common approach involves the iodination of 3-ethoxypyridine. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds as follows:
C7H9NO+I2+Oxidizing Agent→C7H8INO+By-products
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for scaling up the synthesis.
化学反应分析
Types of Reactions
3-Ethoxy-2-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 3-ethoxy-2-azidopyridine, while Suzuki-Miyaura coupling with phenylboronic acid produces 3-ethoxy-2-phenylpyridine.
科学研究应用
3-Ethoxy-2-iodopyridine has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly in the synthesis of molecules with anticancer, antiviral, or antibacterial properties.
Material Science: It is employed in the preparation of functional materials, such as liquid crystals and organic semiconductors.
Biological Studies: The compound is used in biochemical assays and as a probe in molecular biology research.
相似化合物的比较
Similar Compounds
2-Ethoxy-3-iodopyridine: Similar in structure but with the ethoxy and iodine groups swapped.
3-Ethoxy-4-iodopyridine: The iodine atom is at the fourth position instead of the second.
3-Methoxy-2-iodopyridine: The ethoxy group is replaced by a methoxy group.
Uniqueness
3-Ethoxy-2-iodopyridine is unique due to the specific positioning of the ethoxy and iodine groups, which can influence its reactivity and interaction with other molecules. This unique structure allows for selective functionalization and the formation of specific derivatives that may not be easily accessible with other similar compounds.
属性
IUPAC Name |
3-ethoxy-2-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO/c1-2-10-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPZVBCZDDJOON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=CC=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine](/img/structure/B1405049.png)







![tert-butyl N-[3-oxo-2-(propan-2-yl)propyl]carbamate](/img/structure/B1405061.png)


